molecular formula C12H15BrN2O B6646332 N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide

N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide

Cat. No. B6646332
M. Wt: 283.16 g/mol
InChI Key: RUZIZMZIMHVGTD-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide, also known as Br-Py-Me-Cp, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide is not yet fully understood. However, studies have suggested that it may act as a partial agonist at the dopamine D2 receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist. This property may make it a useful tool for studying the role of the dopamine D2 receptor in various physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide can affect various biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide in lab experiments is its relatively simple synthesis method. This makes it easy to obtain in large quantities for use in various assays and experiments. Additionally, its ability to bind to the dopamine D2 receptor makes it a useful tool for studying the role of this receptor in various physiological processes.
However, there are also some limitations to using N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide in lab experiments. One of the main limitations is its lack of selectivity for the dopamine D2 receptor. It has been shown to bind to other receptors as well, which may complicate the interpretation of experimental results. Additionally, its mechanism of action is not yet fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these conditions.
Another potential direction for research is the development of more selective ligands for the dopamine D2 receptor. N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide has been shown to bind to other receptors as well, which may limit its usefulness in certain types of experiments. Developing more selective ligands could help to overcome this limitation and provide a better understanding of the role of the dopamine D2 receptor in various physiological processes.
Conclusion
In conclusion, N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide is a chemical compound with potential applications in drug discovery and development. Its ability to bind to the dopamine D2 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 5-bromopyridine-2-carboxylic acid with methylamine and cyclopentanone. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide has been the subject of several scientific studies due to its potential applications in drug discovery and development. One of the key areas of interest is its ability to act as a ligand for various receptors in the central nervous system. Studies have shown that N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide can bind to the dopamine D2 receptor, which is involved in the regulation of mood, movement, and reward. This makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-15(11-7-6-10(13)8-14-11)12(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIZMZIMHVGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)Br)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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